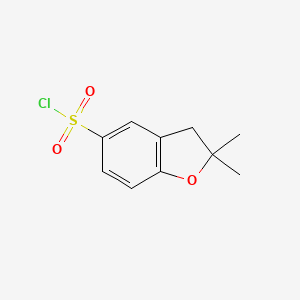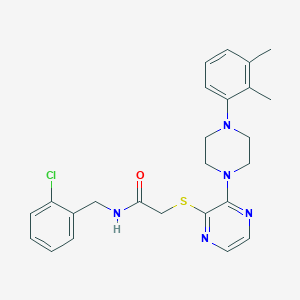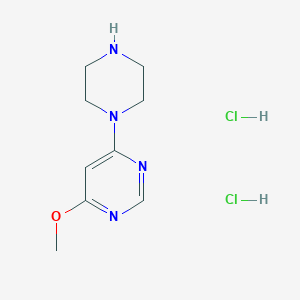
5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .
Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2, and its molecular weight is 533.6 . The structure of this compound includes a pyrimidine ring and a piperazine ring, which are common structures in many pharmaceutical compounds .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of at least 100 mg/mL (187.41 mM), but it is insoluble in water . The predicted pKa is 14.33±0.10 .Scientific Research Applications
Targeted Cancer Therapy
BLU-667 has emerged as a potent and selective inhibitor of RET, with an impressive IC50 value of 0.4 nM against wild-type RET (c-RET). It also effectively inhibits several common RET oncogenic mutations, demonstrating IC50 values around 0.4 nM. These mutations include V804L, V804M, M918T, and CCDC6-RET. The compound’s specificity extends to approximately 96% of kinases in a kinase library, where it exhibits at least 100-fold selectivity for RET .
In Vitro Studies
In a kinase library containing 371 kinases, BLU-667’s selectivity for RET surpasses that of 96% of kinases. In cancer cell lines harboring RET mutations, BLU-667 specifically inhibits RET signaling. Compared to other multi-kinase inhibitors, BLU-667 more effectively suppresses cell proliferation in RET-mutated cell lines .
In Vivo Efficacy
In preclinical studies, BLU-667 demonstrates efficacy in inhibiting RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts. Remarkably, it achieves this without inhibiting VEGFR2, a common off-target effect seen with other kinase inhibitors. Additionally, BLU-667 exhibits good tolerability in in vivo experiments .
Safety and Clinical Development
BLU-667 (Pralsetinib) is being evaluated in clinical trials for various cancers, including RET fusion-positive NSCLC and medullary thyroid cancer. Its favorable safety profile and promising efficacy make it a potential breakthrough in targeted cancer therapy .
Mechanism of Action
Target of Action
The primary target of this compound, also known as BLU-667 (Pralsetinib) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It plays a crucial role in the development of several types of cancer when mutated or fused .
Mode of Action
BLU-667 is a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity . This compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting RET, BLU-667 disrupts the signaling pathways that drive cell proliferation and survival . This leads to the suppression of tumor growth in cancers driven by RET mutations and fusions .
Pharmacokinetics
It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its water solubility is less than 0.1 mg/mL, indicating that it is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of RET by BLU-667 results in the suppression of cell proliferation in RET-mutated cancer cell lines . In vivo, BLU-667 effectively inhibits tumor growth in xenograft models of non-small cell lung cancer (NSCLC) and thyroid cancer driven by various RET mutations and fusions .
Action Environment
The action, efficacy, and stability of BLU-667 can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or lipids, can also affect its interaction with its target .
Safety and Hazards
Future Directions
In vitro studies have shown that BLU-667 can effectively inhibit RET-driven NSCLC and thyroid cancer xenografts without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . These results suggest that this compound has potential for further development as a targeted therapy for cancers with RET mutations.
properties
IUPAC Name |
5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-10-21-12(16(17,18)19)8-13(22-10)23-4-6-24(7-5-23)15(26)11-2-3-14(25)20-9-11/h2-3,8-9H,4-7H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJVJUREDKERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)
![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)
![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)



![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)
